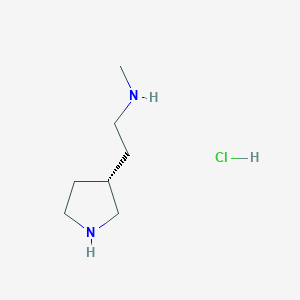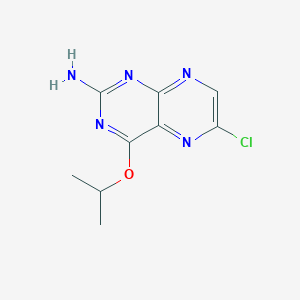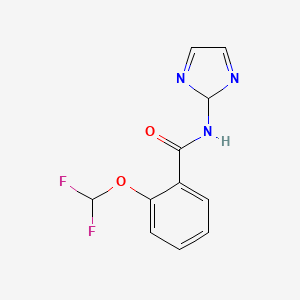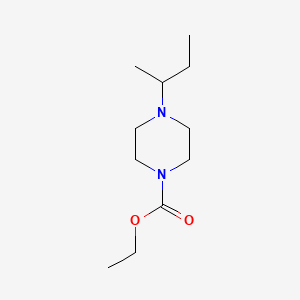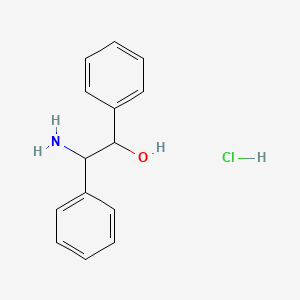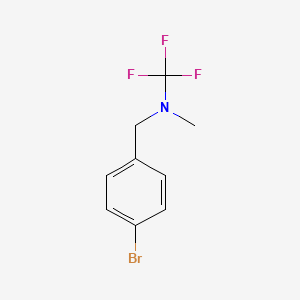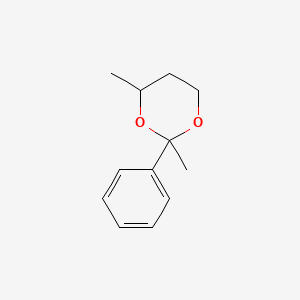
2,4-Dimethyl-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-phenyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of methyl and phenyl groups at positions 2 and 4, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes, including this compound, often involve the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO4, OsO4, and CrO3/Py are commonly used.
Reduction: Reagents like H2/Ni, LiAlH4, and NaBH4 are employed.
Substitution: Nucleophiles like RLi, RMgX, and RCuLi are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
2,4-Dimethyl-2-phenyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology and Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-phenyl-1,3-dioxane involves the formation of cyclic acetals or ketals through the reaction of aldehydes or ketones with diols in the presence of acid catalysts . The formation of oxocarbenium ions is a key step in this process, leading to the stabilization of the compound .
Comparison with Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness: 2,4-Dimethyl-2-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity compared to other 1,3-dioxanes .
Properties
CAS No. |
5702-24-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,4-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-8-9-13-12(2,14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
IEMPCBXAXIHJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


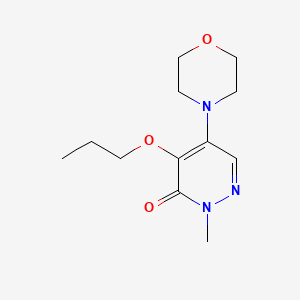
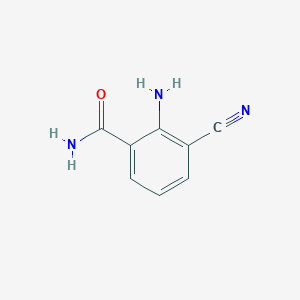
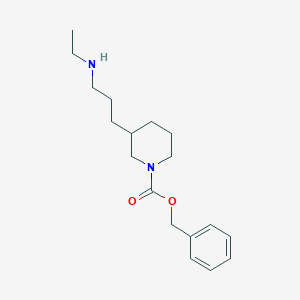
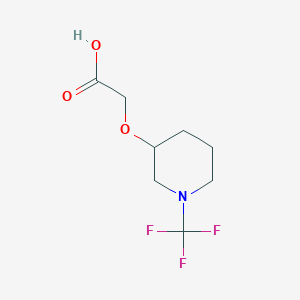
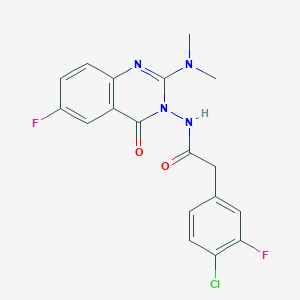
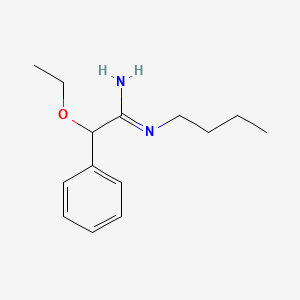
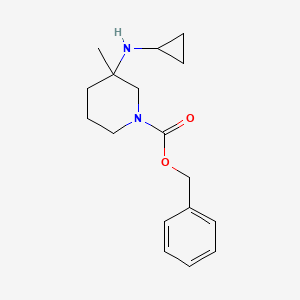
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
